molecular formula C4H7BrClF B6250138 1-bromo-3-chloro-2-fluoro-2-methylpropane CAS No. 82577-95-5

1-bromo-3-chloro-2-fluoro-2-methylpropane

Cat. No.: B6250138
CAS No.: 82577-95-5
M. Wt: 189.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-chloro-2-fluoro-2-methylpropane is a halogenated organic compound with the molecular formula C4H7BrClF. This compound is part of the haloalkane family, which consists of alkanes where one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). Haloalkanes are known for their diverse applications in organic synthesis and industrial processes .

Preparation Methods

1-Bromo-3-chloro-2-fluoro-2-methylpropane can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-3-chloropropane with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

1-Bromo-3-chloro-2-fluoro-2-methylpropane undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Bromo-3-chloro-2-fluoro-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules, facilitating the study of reaction mechanisms and the development of new synthetic pathways.

    Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new drug candidates and the study of their interactions with biological targets.

    Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-bromo-3-chloro-2-fluoro-2-methylpropane involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogens can act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronegativity and bond strength of the halogen atoms, which affect the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

1-Bromo-3-chloro-2-fluoro-2-methylpropane can be compared to other similar haloalkanes, such as:

The uniqueness of this compound lies in its specific combination of halogen atoms and the resulting reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

82577-95-5

Molecular Formula

C4H7BrClF

Molecular Weight

189.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.